molecular formula C8H7FN2 B1321419 6-Fluoro-1-methyl-1H-benzo[d]imidazole CAS No. 1187385-86-9

6-Fluoro-1-methyl-1H-benzo[d]imidazole

Cat. No.: B1321419
CAS No.: 1187385-86-9
M. Wt: 150.15 g/mol
InChI Key: AEERHQMQUIVHRC-UHFFFAOYSA-N
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Description

6-Fluoro-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound with the molecular formula C8H7FN2. It features a benzimidazole core substituted with a fluorine atom at the 6th position and a methyl group at the 1st position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-1-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoro-1,2-phenylenediamine with methyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzimidazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction time. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-Fluoro-1-methyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-1-methyl-1H-benzo[d]imidazole varies depending on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

  • 6-Bromo-1-methyl-1H-benzo[d]imidazole
  • 6-Chloro-1-methyl-1H-benzo[d]imidazole
  • 6-Iodo-1-methyl-1H-benzo[d]imidazole

Comparison: 6-Fluoro-1-methyl-1H-benzo[d]imidazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more suitable for certain applications compared to their halogenated counterparts .

Properties

IUPAC Name

6-fluoro-1-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-11-5-10-7-3-2-6(9)4-8(7)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEERHQMQUIVHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617706
Record name 6-Fluoro-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187385-86-9
Record name 6-Fluoro-1-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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